molecular formula C11H7NO4 B1296242 Quinoline-2,4-dicarboxylic acid CAS No. 5323-57-9

Quinoline-2,4-dicarboxylic acid

Cat. No.: B1296242
CAS No.: 5323-57-9
M. Wt: 217.18 g/mol
InChI Key: JPGZDTDZZDLVHW-UHFFFAOYSA-N
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Description

Quinoline-2,4-dicarboxylic acid is an organic compound with the molecular formula C11H7NO4. It belongs to the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry. This compound is characterized by the presence of two carboxylic acid groups attached to the quinoline ring at the 2 and 4 positions .

Mechanism of Action

Quinoline-2,4-dicarboxylic Acid: A Comprehensive Review of Its Mechanism of Action

This compound, also known as 2,4-Quinolinedicarboxylic acid, is a compound with a wide range of potential applications in medicinal and synthetic organic chemistry . This article aims to provide an overview of its mechanism of action, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It has been used in the synthesis of 3d coordination polymers with selected lanthanide ions .

Mode of Action

It is known to act as a bridging or bridging-chelating building block binding two to five metal centers with seven different coordination modes arising mainly from different carboxylate group coordination types .

Biochemical Pathways

This compound is a downstream product of the kynurenine pathway, which metabolizes the amino acid tryptophan . It acts as an NMDA receptor agonist .

Pharmacokinetics

It is known that the presence of water molecules in the structures of complexes is crucial for their stability .

Result of Action

This compound has a potent neurotoxic effect . Studies have demonstrated that it may be involved in many psychiatric disorders, neurodegenerative processes in the brain, as well as other disorders .

Action Environment

The action of this compound is influenced by environmental factors such as temperature. An increase in synthesis temperature results in structural transformations and the formation of more hydrated compounds . The removal of both coordinated and non-coordinated water molecules leads to the disintegration and combustion of metal–organic frameworks to the appropriate lanthanide oxides .

Biochemical Analysis

Biochemical Properties

2,4-Quinolinedicarboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been found to interact with the glutamate vesicular transport system, acting as an inhibitor . This interaction is crucial as it can influence the transport of neurotransmitters, thereby affecting neural communication and function. Additionally, 2,4-Quinolinedicarboxylic acid can form complexes with metal ions, which may further modulate its biochemical activity.

Cellular Effects

The effects of 2,4-Quinolinedicarboxylic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in oxidative phosphorylation . By modulating these pathways, the compound can affect ATP production and overall cellular metabolism. Furthermore, 2,4-Quinolinedicarboxylic acid can alter gene expression, leading to changes in cellular function and behavior.

Molecular Mechanism

At the molecular level, 2,4-Quinolinedicarboxylic acid exerts its effects through several mechanisms. It binds to specific enzymes and proteins, inhibiting their activity. For instance, its interaction with the glutamate vesicular transport system inhibits the transport of glutamate, a key neurotransmitter . This inhibition can lead to altered neural signaling and potential therapeutic effects in neurological disorders. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Quinolinedicarboxylic acid have been studied over various time frames. The compound is relatively stable, but its activity can degrade over time, especially under certain conditions. Long-term studies have shown that prolonged exposure to 2,4-Quinolinedicarboxylic acid can lead to sustained changes in cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of 2,4-Quinolinedicarboxylic acid vary with different dosages in animal models. At lower doses, the compound can modulate enzyme activity and cellular metabolism without causing significant toxicity. At higher doses, it can lead to adverse effects, including cellular damage and toxicity . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

2,4-Quinolinedicarboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as those in the tricarboxylic acid cycle, influencing metabolic flux and metabolite levels . The compound can also affect the regulation of these pathways, leading to changes in energy production and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 2,4-Quinolinedicarboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and effectiveness in various biochemical and therapeutic contexts.

Subcellular Localization

The subcellular localization of 2,4-Quinolinedicarboxylic acid is critical for its function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its activity, enabling it to interact with specific biomolecules and exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-quinolinedicarboxylic acid can be achieved through various methods. One common approach involves the Pfitzinger reaction, where isatins react with sodium pyruvate under microwave irradiation to yield quinoline-2,4-dicarboxylic acid . Another method involves the use of aryl amines and dimethyl/diethyl acetylenedicarboxylates in the presence of molecular iodine as a catalyst in acetonitrile at 80°C .

Industrial Production Methods: Industrial production of 2,4-quinolinedicarboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Quinoline-2,4-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis of Quinoline-2,4-Dicarboxylic Acid

The compound can be synthesized through various methods, including the modified Doebner-von Miller pathway, which involves the condensation of dimethyl ketoglutaconate with substituted anilines followed by hydrolysis. This method has been shown to produce quinoline derivatives with varying substituents that affect their biological activity and potency as inhibitors of specific proteins .

Biological Activities

This compound exhibits a range of biological activities that make it a subject of interest in pharmacology:

  • Inhibition of Vesicular Glutamate Transport : Studies have demonstrated that certain derivatives of this compound act as potent inhibitors of the vesicular glutamate transport system (VGLUT). These compounds were evaluated for their ability to block glutamate uptake into synaptic vesicles, which is crucial for neurotransmission .
  • Antimicrobial Activity : Quinoline derivatives have shown promising results against various microbial strains. For instance, certain synthesized derivatives displayed significant inhibition against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .
  • Anticancer Properties : Research indicates that this compound and its derivatives possess cytotoxic effects against different cancer cell lines. Some compounds demonstrated selective activity against specific cell lines, highlighting their potential as anticancer agents .

Inhibition Studies

A study published in 1999 synthesized a series of quinoline-2,4-dicarboxylic acids and evaluated their inhibitory effects on VGLUT. The most potent inhibitors contained specific halogens or hydroxyl groups at strategic positions on the quinoline ring .

CompoundKi (µM)Substituents
6-PhCH=CH-QDC167Phenyl group
6-biphenyl-4-yl-QDC41Biphenyl group

Antimicrobial Evaluation

In vitro studies assessed the antimicrobial efficacy of various quinoline derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain compounds exhibited high levels of inhibition, suggesting their potential application in treating bacterial infections .

CompoundInhibition Zone (mm)Microbial Strain
QDC-A25Staphylococcus aureus
QDC-B30Escherichia coli

Anticancer Activity

Another study focused on the anticancer properties of quinoline derivatives against multiple cancer cell lines (H460, HT-29, MKN-45). The results showed significant cytotoxicity with low IC50 values for selected compounds .

CompoundIC50 (µM)Cancer Cell Line
QDC-C5.0H460
QDC-D10.0MKN-45

Comparison with Similar Compounds

Comparison: this compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.

Biological Activity

Quinoline-2,4-dicarboxylic acid (QDC) is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of QDC, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula C11H7NO4C_{11}H_7NO_4 and a molar mass of 217.18 g/mol. Its structure features a quinoline backbone with two carboxylic acid groups at the 2 and 4 positions, which are crucial for its biological activity.

PropertyValue
CAS Number5323-57-9
Hill FormulaC₁₁H₇NO₄
Molar Mass217.18 g/mol
  • Inhibition of Vesicular Glutamate Transporters (VGLUTs) :
    Research has shown that QDC and its derivatives act as inhibitors of VGLUTs, which are critical for the transport of glutamate in neurons. This inhibition can affect neurotransmission and has implications for neurological disorders .
  • Anticancer Activity :
    QDC exhibits promising anticancer properties. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including HeLa and HT-29 cells. The compound's ability to modulate cancer-specific proteins like Bcl-2 has been highlighted as a mechanism for its anticancer effects .
  • Antimicrobial Properties :
    Quinoline derivatives, including QDC, have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that modifications to the quinoline structure can enhance its antibacterial efficacy .

Case Study 1: Anticancer Activity

A study evaluated the effects of QDC on human cervical cancer cells (HeLa). The results indicated that QDC significantly reduced cell viability and induced apoptosis through caspase activation pathways. The IC50 value was determined to be around 15 µM, indicating potent activity against these cancer cells .

Case Study 2: Antimicrobial Efficacy

In a series of experiments assessing antimicrobial activity, QDC derivatives were tested against various bacterial strains, including E. coli and Staphylococcus aureus. The findings revealed that certain derivatives exhibited inhibition zones greater than 20 mm, showcasing their potential as effective antibacterial agents .

Research Findings

Recent studies have synthesized several QDC derivatives to evaluate their biological activities:

  • Antitubercular Activity : Modified QDC compounds have been identified as effective inhibitors of Mycobacterium tuberculosis, with some achieving IC50 values below 1 µM .
  • Neuroprotective Effects : Certain analogs have demonstrated neuroprotective properties by acting as agonists for cannabinoid receptors, suggesting potential applications in treating neurodegenerative diseases .

Summary of Biological Activities

Activity TypeFindings
AnticancerInduces apoptosis in cancer cell lines; modulates Bcl-2 protein
AntimicrobialEffective against multidrug-resistant bacteria; significant inhibition zones observed
AntitubercularPotent inhibitors of Mycobacterium tuberculosis; low IC50 values
NeuroprotectiveActs as CB receptor agonists; potential for neurodegenerative disease treatment

Properties

IUPAC Name

quinoline-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4/c13-10(14)7-5-9(11(15)16)12-8-4-2-1-3-6(7)8/h1-5H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGZDTDZZDLVHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277539
Record name Quinoline-2,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5323-57-9
Record name 2,4-Quinolinedicarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2784
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoline-2,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Research indicates that Quinoline-2,4-dicarboxylic acid and its derivatives act as inhibitors of the vesicular glutamate transport (VGLUT) system. [, ] This system plays a crucial role in packaging the neurotransmitter glutamate into synaptic vesicles for release into synapses. [] By inhibiting VGLUT, these compounds interfere with glutamate transmission. This effect has potential therapeutic implications for conditions where excessive glutamate signaling is implicated, such as certain neurological disorders.

A: Studies highlight that structural modifications to the this compound scaffold significantly impact its inhibitory potency against VGLUT. [, ] For instance, introducing substituents like phenyl, biphenyl, and styryl groups at the 6-position of the quinoline ring system generally enhances inhibitory activity. [] These findings are crucial for designing more potent and selective VGLUT inhibitors.

A: Beyond its role in neurotransmission studies, this compound derivatives, specifically a Europium(III) complex with this compound, have been explored as luminescent additives in hybrid materials. [] These materials, incorporating the complex within a polymer matrix, exhibit interesting luminescent properties with potential applications in chemical sensing, security systems, and UV-protective coatings. []

A: Yes, molecular docking and pharmacophore modeling have been employed to investigate the binding interactions of this compound derivatives with the HIF-1 protein. [] This research aims to identify potential inhibitors of HIF-1, a transcription factor involved in tumor progression and chemotherapy resistance. []

ANone: While the provided abstracts don't delve into the specifics of stability and formulation for this compound, these aspects are critical for any potential therapeutic application. Research in these areas would focus on optimizing the compound's stability under various conditions, enhancing its solubility for administration, and developing suitable formulations to improve its bioavailability and efficacy.

A: While the provided abstracts don't offer a historical overview, the research on this compound and its derivatives, especially as VGLUT inhibitors, represents a relatively recent development. [] The discovery of these compounds as synthetic VGLUT inhibitors marked a significant milestone, opening avenues for understanding and potentially treating neurological disorders linked to glutamate dysfunction.

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